molecular formula C8H7FN2O B13211584 6-Fluoro-N-methyl-1,3-benzoxazol-2-amine

6-Fluoro-N-methyl-1,3-benzoxazol-2-amine

Cat. No.: B13211584
M. Wt: 166.15 g/mol
InChI Key: DCUHQCRBVXNXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-N-methyl-1,3-benzoxazol-2-amine ( 1511746-58-9) is a high-purity benzoxazole derivative supplied for research and development purposes. This compound features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules . The molecular formula is C8H7FN2O, and it has a molecular weight of 166.15 g/mol . Benzoxazole derivatives, particularly 2-aminobenzoxazoles, are of significant interest in the development of therapeutic agents and have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties . They are also investigated for applications in agrochemicals and polymer science . As a building block in organic synthesis, this compound can be utilized in the construction of more complex molecular architectures, such as the synthesis of sophisticated molecules like 5-fluoro-N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine, which incorporates a similar benzoxazole moiety . Efficient synthetic methods, such as those employing polymer-bound catalysts, have been developed for the preparation of 2-aminobenzoxazole derivatives, facilitating their accessibility for research programs . This product is intended for use in chemical synthesis, drug discovery, and other life science research applications. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

6-fluoro-N-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H7FN2O/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11)

InChI Key

DCUHQCRBVXNXRO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(O1)C=C(C=C2)F

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for the 6 Fluoro N Methyl 1,3 Benzoxazol 2 Amine Core

Electrophilic Substitution Reactions on the Benzoxazole (B165842) Ring System

The benzoxazole ring, being an aromatic heterocyclic system, can undergo electrophilic substitution. wikipedia.org The position of substitution on the benzene (B151609) portion of the molecule is directed by the existing substituents: the fluorine atom at position 6 and the N-methylamino group at position 2.

Typical Reactions: Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com For the 6-fluoro-N-methyl-1,3-benzoxazol-2-amine core, these reactions would be expected to yield primarily 5- and 7-substituted products. The reaction conditions must be carefully controlled, as the high reactivity of some substituted benzenes requires milder conditions, whereas very unreactive rings need harsh conditions. libretexts.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Expected Major Products
Nitration HNO₃, H₂SO₄ 6-Fluoro-N-methyl-5-nitro-1,3-benzoxazol-2-amine & 6-Fluoro-N-methyl-7-nitro-1,3-benzoxazol-2-amine
Bromination Br₂, FeBr₃ 5-Bromo-6-fluoro-N-methyl-1,3-benzoxazol-2-amine & 7-Bromo-6-fluoro-N-methyl-1,3-benzoxazol-2-amine
Sulfonation Fuming H₂SO₄ 6-Fluoro-2-(methylamino)-1,3-benzoxazole-5-sulfonic acid & 6-Fluoro-2-(methylamino)-1,3-benzoxazole-7-sulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃ 1-(6-Fluoro-2-(methylamino)-1,3-benzoxazol-5-yl)ethan-1-one & 1-(6-Fluoro-2-(methylamino)-1,3-benzoxazol-7-yl)ethan-1-one

Nucleophilic Substitution Reactions at the Amine Position

The exocyclic N-methylamine group at the C-2 position is a key site for nucleophilic substitution and derivatization. These reactions allow for the introduction of a wide variety of functional groups, significantly expanding the chemical space accessible from the parent compound. N-substituted 2-aminobenzoxazoles are important in medicinal chemistry. nih.govacs.org

Acylation and Sulfonylation: The secondary amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. These reactions are typically high-yielding and provide a robust method for functionalization.

Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. Reductive amination provides an alternative route for introducing more complex alkyl groups. amazonaws.com

Smiles Rearrangement: The synthesis of N-substituted 2-aminobenzoxazoles can also be achieved via the intramolecular Smiles rearrangement, starting from activated benzoxazole-2-thiol scaffolds. nih.govacs.orgnih.gov This process involves the nucleophilic attack of an amine on the benzoxazole ring, leading to the formation of a spiro intermediate, followed by rearomatization. nih.govacs.org

Table 2: Nucleophilic Substitution Reactions at the N-Methylamine Moiety

Reaction Type Reagents Product Type
Acylation Acetyl chloride, Base (e.g., Pyridine) N-(6-fluoro-1,3-benzoxazol-2-yl)-N-methylacetamide
Sulfonylation p-Toluenesulfonyl chloride, Base N-(6-fluoro-1,3-benzoxazol-2-yl)-N,4-dimethylbenzenesulfonamide
Alkylation Methyl iodide, Base 6-Fluoro-N,N-dimethyl-1,3-benzoxazol-2-amine
Urea Formation Isocyanate (R-NCO) 1-(6-fluoro-1,3-benzoxazol-2-yl)-1-methyl-3-substituted-urea

Oxidation and Reduction Reactions of the Benzoxazole Moiety

The benzoxazole ring itself can participate in oxidation and reduction reactions, although it is relatively stable due to its aromaticity. wikipedia.org These transformations can lead to ring-opened products or saturated heterocyclic systems.

Oxidation: Oxidative cleavage of the benzoxazole ring can occur under specific conditions. For instance, some benzoxazole derivatives have been shown to undergo ring oxidation catalyzed by enzymes like aldehyde oxidase, followed by hydrolysis to form an amide. psu.edu Strong chemical oxidants can also lead to the degradation of the heterocyclic ring.

Reduction: Catalytic hydrogenation of the benzoxazole ring is challenging due to its aromatic nature. However, under forcing conditions (high pressure and temperature with catalysts like platinum or rhodium), the benzene portion of the ring can be reduced. More commonly, reduction strategies might target specific substituents on the ring system rather than the core itself.

Functional Group Interconversions of the N-Methylamine Moiety

The N-methylamine group offers a handle for various functional group interconversions beyond simple substitution.

Dealkylation: The N-methyl group can be removed through various chemical methods, such as the Von Braun reaction or by using specific demethylating agents, to yield the corresponding primary amine, 6-fluoro-1,3-benzoxazol-2-amine. This primary amine can then serve as a precursor for a different set of derivatization reactions.

Oxidation of the Methyl Group: While less common, selective oxidation of the N-methyl group to an N-formyl or N-hydroxymethyl group could be envisioned under carefully controlled oxidative conditions, providing another avenue for diversification.

Heterocyclic Annulation and Ring Expansion Reactions

Annulation reactions involve the construction of a new ring fused to the existing benzoxazole scaffold. These reactions are powerful tools for building complex, polycyclic heterocyclic systems. N-heterocyclic carbene (NHC)-catalyzed annulation reactions have been successfully applied to benzoxazole derivatives. rsc.orgrsc.org

For example, an enantioselective dearomatizing annulation of benzoxazoles with α,β-unsaturated aldehydes has been achieved using NHC catalysis. rsc.orgrsc.org This reaction allows for the construction of fused heterocycles containing a dihydrobenzoxazole motif, which are present in various bioactive molecules. rsc.org While this specific reaction was demonstrated on benzoxazoles with an ester group at the 2-position, the principle could potentially be extended to 2-amino substituted systems, leading to novel fused structures.

Formation of Complex Hybrid Molecules Incorporating the Benzoxazole Scaffold

The this compound core serves as a valuable building block for the synthesis of larger, more complex molecules, often designed to target specific biological pathways. nih.gov The reactivity at both the benzene ring and the exocyclic amine allows for its incorporation into diverse molecular frameworks.

Coupling Reactions: The introduction of a halogen (e.g., bromine or iodine) onto the benzene ring via electrophilic substitution (Section 3.1) provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the attachment of aryl, vinyl, or alkynyl groups, leading to the formation of complex biaryl or conjugated systems.

Multicomponent Reactions: The amine functionality can participate in multicomponent reactions, allowing for the rapid assembly of complex structures in a single step. For instance, the amine can react with an aldehyde and an isocyanide in a Ugi reaction to form a peptide-like structure attached to the benzoxazole core.

Hybrid Scaffolds: The benzoxazole unit can be linked to other heterocyclic systems to create hybrid molecules with potentially synergistic biological activities. For example, derivatives have been synthesized where the benzoxazole is connected to pyrazole, oxadiazole, or quinazolinone moieties. amazonaws.comnih.govresearchgate.net

Structure Activity Relationship Sar Studies of 6 Fluoro N Methyl 1,3 Benzoxazol 2 Amine and Its Analogues

Impact of Substituent Effects on Biological Activity

The biological activity of benzoxazole (B165842) derivatives is highly dependent on the nature and position of substituents on the benzoxazole ring system. These substituents can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Role of Fluorine Atom at C-6 Position in Benzoxazole Derivatives

The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, meaning it can occupy a similar space without causing significant steric hindrance. nih.gov This substitution can, however, lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the carbon-fluorine bond is highly stable, which can increase the compound's in vivo half-life. The introduction of fluorine can also enhance membrane permeability and binding affinity to target proteins. nih.gov For instance, studies on various benzazole compounds have shown that fluorinated derivatives often exhibit superior potency compared to their non-fluorinated counterparts. nih.gov

Table 1: Impact of Fluorine Substitution on Biological Activity of Benzoxazole Analogues

Compound AnaloguePosition of FluorineObserved Effect on Biological ActivityReference
Benzothiazole (B30560) Derivatives-Fluorinated derivatives showed enhanced antibacterial activity. nih.gov
Benzoxazole Skeleton7-positionProvided potent activity in VLA-4 inhibitors. nih.gov

Influence of N-Methyl Group on Pharmacological Profile

The N-methyl group in 6-Fluoro-N-methyl-1,3-benzoxazol-2-amine is another key determinant of its pharmacological profile. N-methylation can have several effects on a molecule's properties. It can increase lipophilicity, which may enhance its ability to cross cell membranes and the blood-brain barrier.

From a metabolic standpoint, N-demethylation is a common metabolic pathway, so the presence of an N-methyl group can influence the compound's pharmacokinetics and duration of action. The steric bulk of the methyl group can also affect the molecule's conformation and how it fits into a receptor's binding pocket. In some cases, the N-methyl group can be crucial for establishing key binding interactions, such as van der Waals forces, within the active site of a target protein.

Effects of Electron-Donating and Electron-Withdrawing Groups on Benzoxazole Bioactivity

The electronic properties of substituents on the benzoxazole ring play a pivotal role in determining the bioactivity of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the benzoxazole system, which in turn affects its reactivity and interaction with biological targets.

Studies on various benzoxazole derivatives have shown that the presence of EWGs, such as nitro or halogen groups, can enhance certain biological activities, like antimicrobial effects. scholarsresearchlibrary.com For example, research on 5(or 6)-nitro/amino-2-(substituted phenyl/benzyl)-benzoxazole analogues indicated that electron-withdrawing groups at the R1 position on the benzoxazole ring were favorable for antibacterial activity. scholarsresearchlibrary.com Conversely, electron-donating groups, such as methoxy (B1213986) or amino groups, can also positively influence activity, depending on the specific biological target and the nature of the interaction. nih.gov The position of these groups is also critical; for instance, it was observed that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene (B151609) ring increased the yield of cyclic products in certain synthetic reactions.

Table 2: Influence of Substituents on Benzoxazole Bioactivity

Substituent TypePositionGeneral Effect on BioactivityReference
Electron-Withdrawing Group (e.g., Nitro)R1 on benzoxazole ringFavorable for antibacterial activity. scholarsresearchlibrary.com
Electron-Donating Group (e.g., Methoxy)-Can positively influence activity depending on the target. nih.gov
Electron-Donating GroupC-5Increased yield in certain synthetic reactions.-
Electron-Withdrawing GroupC-6Increased yield in certain synthetic reactions.-

Conformational Analysis and Molecular Recognition in Benzoxazole Ligand Design

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For a benzoxazole ligand to be effective, its conformation must be complementary to the binding site of its target receptor. Computational methods are often employed to predict the most stable conformations and to study how different substituents affect the conformational landscape of the molecule.

Spatial Orientation and Ligand-Receptor Interaction Profiling

The spatial orientation of a ligand within a receptor's binding site determines the nature and strength of the interactions that can be formed. For this compound, the fluorine atom at the C-6 position and the N-methyl group are key features that will dictate its orientation.

Molecular docking studies are a powerful tool for predicting the preferred binding mode of a ligand to a receptor of known three-dimensional structure. These studies can reveal key interactions, such as hydrogen bonds between the amine or oxazole (B20620) nitrogen and receptor residues, or hydrophobic interactions involving the benzene ring and the N-methyl group. The fluorine atom can also participate in specific interactions, such as halogen bonding or electrostatic interactions. Understanding this interaction profile is essential for optimizing the ligand's affinity and selectivity for its target.

Computational SAR Approaches (e.g., Quantitative Structure-Activity Relationships, QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that can predict the activity of new, unsynthesized compounds. nih.gov

These models are developed using a training set of molecules with known activities and can provide valuable insights into the structural features that are important for biological activity. For benzoxazole derivatives, QSAR studies have been employed to understand the requirements for various activities, including anticancer and antimicrobial effects. nih.govresearchgate.net These studies can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity, thus guiding the design of more potent analogues. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Benzoxazole Drug Design

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern medicinal chemistry, enabling the evolution of lead compounds to optimize potency, selectivity, and pharmacokinetic profiles while potentially circumventing intellectual property limitations. Scaffold hopping involves modifying the central core of a molecule while retaining the original orientation of key binding functionalities. Bioisosterism refers to the substitution of atoms or groups with other atoms or groups that possess similar physical or chemical properties, leading to compounds with comparable biological activity. These strategies have been effectively applied to the benzoxazole scaffold, a privileged structure in drug discovery, to generate novel analogues with improved therapeutic potential. nih.gov, researchgate.net, acs.org

A prominent example of scaffold hopping involves the development of novel inhibitors for Pks13, a critical enzyme for the biosynthesis of the Mycobacterium tuberculosis (Mtb) cell wall. acs.org, nih.gov The initial lead compound, a benzofuran (B130515) (BZF) derivative named TAM16, was a potent Pks13 inhibitor. However, its development was terminated due to cardiotoxicity concerns. acs.org, nih.gov To address this, researchers employed a scaffold hopping approach to identify an alternative core structure that would retain the desired biological activity but exhibit a better safety profile. acs.org

The benzoxazole (BZX) scaffold was selected as a bioisosteric replacement for the original benzofuran core. acs.org This strategic switch led to the discovery of a new series of 2,4,5-substituted benzoxazole derivatives that effectively targeted the thioesterase (TE) domain of Pks13. acs.org, acs.org Subsequent structure-activity relationship (SAR) studies resulted in the identification of several novel benzoxazole compounds with potent minimum inhibitory concentrations (MICs) against Mtb and low toxicity in cytotoxicity assays. acs.org, nih.gov This successful application of scaffold hopping demonstrates the utility of the benzoxazole core as a viable alternative to other heterocyclic systems in drug design. acs.org

Table 1: Comparison of Lead Compound Scaffold with Hopped Scaffold for Pks13 Inhibition
Scaffold TypeExample CompoundTargetKey FindingReference
Benzofuran (BZF)TAM16Pks13Potent inhibitor but halted due to cardiotoxicity. nih.gov
Benzoxazole (BZX)2,4,5-substituted benzoxazole derivativesPks13Successful scaffold hop retaining potent anti-Mtb activity with low cytotoxicity. acs.org, acs.org

Bioisosteric replacement has also been a fruitful strategy in the design of benzoxazole-based anticancer agents. In one instance, a modification was made to Phortress, a benzothiazole-containing compound with strong and selective anti-cancer activity. Researchers replaced the benzothiazole ring with its benzoxazole bioisostere. nih.gov This modification resulted in a new class of compounds with promising anticancer properties, illustrating that the benzoxazole ring can serve as an effective bioisostere for the benzothiazole nucleus in certain therapeutic contexts. nih.gov

Table 2: Bioisosteric Replacement in Anticancer Drug Design
Original ScaffoldBioisosteric ReplacementTherapeutic AreaOutcomeReference
BenzothiazoleBenzoxazoleOncologyLed to the development of promising anticancer agents. nih.gov

Beyond entire scaffold replacements, more subtle bioisosteric modifications on the benzoxazole ring system itself play a crucial role in fine-tuning molecular properties. The strategic introduction of a fluorine atom, as seen in this compound, is a classic example of bioisosterism where a hydrogen atom is replaced. nih.gov This substitution can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with its target protein. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and form favorable electrostatic or hydrogen-bonding interactions within a receptor's binding pocket, often leading to enhanced potency. nih.gov The structure-activity relationship of benzoxazole derivatives often reveals that the presence and position of such electron-withdrawing groups can be critical for enhancing biological effects. researchgate.net

Furthermore, other heterocycles are frequently explored as bioisosteric replacements for amide bonds within larger, more complex molecules that may also contain a benzoxazole core. nih.gov Groups such as 1,2,4-oxadiazoles or 1,2,3-triazoles can mimic the geometry and hydrogen bonding capabilities of an amide bond while offering improved metabolic stability and pharmacokinetic properties. nih.gov These approaches highlight the multifaceted role of bioisosterism in refining the therapeutic potential of benzoxazole-containing drug candidates.

Computational and Theoretical Studies in the Research of 6 Fluoro N Methyl 1,3 Benzoxazol 2 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For benzoxazole (B165842) derivatives, this method has been instrumental in identifying key interactions that govern their biological activity. Studies on various benzoxazole scaffolds have revealed common binding modes and crucial amino acid interactions across a range of protein targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.gov

The planar, aromatic nature of the benzoxazole ring often facilitates π-stacking and hydrophobic interactions within the protein's binding pocket, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. mdpi.com For instance, in studies of benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, docking simulations have consistently shown interactions with key residues in the ATP binding site. nih.govnih.gov The benzoxazole moiety typically orients towards the hinge region, forming hydrogen bonds with residues like Cys917. nih.gov

Similarly, when targeting DNA gyrase, an essential bacterial enzyme, docking studies of N-phenyl-1,3-benzoxazol-2-amine scaffolds have been used to predict their binding confirmation and orientation within the active site, suggesting a plausible mechanism for their antibacterial activity. nih.gov The binding affinities and interaction patterns elucidated from these studies are critical for the structure-based design of new, more potent inhibitors.

Table 1: Examples of Predicted Protein-Ligand Interactions for Benzoxazole Scaffolds
Target ProteinKey Interacting ResiduesTypes of InteractionPotential Therapeutic Area
VEGFR-2Leu35, Val43, Lys63, Asp191Hydrogen Bonding, Steric, ElectrostaticAnticancer
DNA Gyrase--Antimicrobial
mTOR--Anticancer
Carbonic Anhydrase IIGln92, His94, Thr199, Trp209van der Waals Contacts, Metal Coordination (Zn-S)Various

Molecular Dynamics Simulations and Conformational Sampling

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment. nih.govfrontiersin.org MD simulations are crucial for validating docking poses and refining the understanding of the binding event.

For benzoxazole derivatives targeting proteins like VEGFR-2, MD simulations have been employed to confirm the stability of the docked compounds within the active site. rsc.orgresearchgate.net By calculating metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the ligand remains stably bound in its predicted orientation. researchgate.net These simulations often reveal that the initial docking pose is maintained through a network of stable hydrogen bonds and hydrophobic interactions throughout the simulation period. researchgate.net

Furthermore, MD simulations are used to calculate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). nih.govresearchgate.net These calculations provide a more quantitative estimate of the binding affinity, which often correlates well with experimental inhibitory activity. nih.govrsc.org The results indicate that steric, electrostatic, and hydrogen bond interactions are the primary forces driving the binding of the inhibitor to the receptor. nih.govrsc.org

Table 2: Key Parameters from Molecular Dynamics Simulations of Benzoxazole-Protein Complexes
SystemSimulation TimeKey FindingCalculated Parameter
Benzoxazole-VEGFR-2 Complex100 nsSustained interactions with key amino acidsBinding Free Energy (MM/PBSA)
Benzoxazole-mTOR Complex150 nsStable conformation in the active siteAverage RMSD (2.8 Å - 3.0 Å)
Benzimidazole-Tubulin Complex-Stable ligand-protein complex conformationIntramolecular Hydrogen Bonds

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules like 6-Fluoro-N-methyl-1,3-benzoxazol-2-amine. researchgate.netdergipark.org.tr These methods are used to calculate a variety of molecular properties that govern how the compound interacts with biological targets.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

DFT calculations are also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule's surface. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for hydrogen bonding and other non-covalent interactions. researchgate.net Additionally, global and local reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can be calculated to quantitatively predict a compound's reactivity towards nucleophilic and electrophilic attack. researchgate.net

Table 3: Properties Derived from Quantum Chemical Calculations for Benzoxazole Scaffolds
Calculated PropertySignificanceMethodology
HOMO-LUMO Energy GapIndicates chemical reactivity and stabilityDFT/B3LYP
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and reactive sitesDFT
Global Reactivity DescriptorsQuantifies hardness, softness, and electrophilicityDFT
NBO AnalysisEvaluates charge transfer and stabilization energiesDFT

Cheminformatics and Virtual Screening Techniques for Novel Benzoxazole Scaffolds

Cheminformatics and virtual screening are powerful tools for identifying novel, active compounds from vast chemical libraries. scirp.orgnih.gov For the benzoxazole scaffold, these techniques have been successfully applied to discover derivatives with potential anticancer and antimicrobial activities. nih.govrsc.org

One prominent method is the development of Quantitative Structure-Activity Relationship (QSAR) models. Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D structural features of molecules with their biological activities. nih.govrsc.org These models generate contour maps that highlight regions where steric, electrostatic, or other fields positively or negatively influence activity, providing a roadmap for designing more potent compounds. nih.govrsc.org

Pharmacophore-based virtual screening is another widely used approach. A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model is then used as a 3D query to search large databases for molecules that match these features, enabling the rapid identification of structurally diverse hits that can be prioritized for further testing. nih.gov

Prediction of Biological Targets and Pathways

A significant challenge in early-stage drug discovery is identifying the specific biological targets and pathways through which a compound exerts its effects. In silico target prediction tools offer a rapid and cost-effective means to generate hypotheses about a molecule's mechanism of action. pnrjournal.com For novel benzoxazole derivatives, various computational platforms are used to predict potential protein targets based on ligand chemistry and structure.

Software such as SwissTargetPrediction, PASS (Prediction of Activity Spectra for Substances), and others utilize algorithms that compare the query molecule to databases of known ligands with annotated biological targets. pnrjournal.compnrjournal.com By analyzing chemical similarity, 2D fingerprints, or 3D shape, these tools generate a ranked list of the most probable protein targets. pnrjournal.com For instance, a novel benzoxazole derivative could be screened against these databases to predict its likelihood of interacting with kinases, proteases, GPCRs, or other enzyme classes. These predictions can then guide experimental validation, such as in vitro enzyme assays, to confirm the compound's activity and mechanism. researchgate.net

Mechanistic Insights from Theoretical Calculations (e.g., N-O or N-N Bond Formation)

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, including the formation of key structural motifs within heterocyclic compounds like benzoxazoles. jchemrev.com Understanding the formation of N-O or N-N bonds is critical, as these linkages are often integral to the structure and biological activity of many pharmacologically active molecules. researchgate.netacs.org

Computational studies can model reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how these bonds are formed. For example, theoretical investigations into N-O bond formation in heterocycles can clarify the molecular mechanisms underlying their pharmacological properties and guide the synthesis of new derivatives. jchemrev.com Similarly, computational studies on N-N bond formation, which is a key step in creating various valuable heterocycles, can help to understand the underlying processes, whether they proceed through radical, cationic, or other intermediates. researchgate.net While specific studies on this compound are not detailed, the principles from broader computational studies on heterocyclic chemistry provide a strong foundation for predicting and understanding its synthetic pathways and reactivity.

Emerging Research Areas and Future Perspectives for 6 Fluoro N Methyl 1,3 Benzoxazol 2 Amine

Development of Multi-Target Directed Ligands Incorporating Benzoxazole (B165842) Moieties

The paradigm of "one-molecule, one-target" is increasingly being challenged by the complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. This has spurred the development of multi-target directed ligands (MTDLs), single compounds designed to interact with multiple biological targets simultaneously. The benzoxazole core is an attractive scaffold for MTDL design due to its versatile biological activity and its ability to be extensively functionalized. researchgate.netresearchgate.net

Research into related fluorinated benzoxazole structures highlights this potential. For instance, a series of 6-fluoro-1,2-benzoxazole derivatives has been investigated as multifunctional ligands targeting serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in the behavioral and psychological symptoms of dementia. nih.gov These compounds aim to provide a broader therapeutic effect by modulating different pathways involved in the disease. The structural framework of 6-Fluoro-N-methyl-1,3-benzoxazol-2-amine offers a valuable starting point for designing novel MTDLs. By strategically modifying the N-methyl group or other positions on the benzoxazole ring, medicinal chemists can aim to achieve specific polypharmacological profiles, potentially leading to more effective and holistic treatment strategies for complex diseases.

Integration with Nanotechnology for Advanced Delivery Systems

The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor solubility, limited bioavailability, and off-target toxicity. Nanotechnology offers innovative solutions to overcome these hurdles through the design of advanced drug delivery systems. Encapsulating therapeutic agents like this compound within nanoparticles, liposomes, or other nanocarriers could significantly enhance their pharmacological profile.

While specific research on the nano-formulation of this particular compound is still nascent, the broader application of nanotechnology for delivering heterocyclic drugs is well-established. A nano-delivery system could:

Improve Solubility: Increase the aqueous solubility of the compound, facilitating its administration.

Enhance Bioavailability: Protect the molecule from premature degradation in the body, ensuring a sufficient concentration reaches the target site.

Enable Targeted Delivery: Functionalize the surface of nanocarriers with specific ligands (e.g., antibodies) to direct the drug to diseased cells or tissues, thereby increasing efficacy and reducing side effects.

Future research will likely focus on developing and optimizing nanoparticle formulations to harness the full therapeutic potential of benzoxazole derivatives like this compound.

Exploration of Novel Biological Targets and Phenotypic Screening

Benzoxazole derivatives have been shown to interact with a wide array of biological targets, demonstrating their versatility. researchgate.netresearchgate.net Known targets for this class of compounds include enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), cytochrome P450 enzymes (CYP1A1), and various kinases, as well as receptors involved in neurotransmission. researchgate.netnih.govnih.govnih.gov This diversity suggests that this compound may also exhibit activity against a range of targets yet to be discovered.

Phenotypic screening, an approach that identifies compounds that produce a desired effect in a cellular or organismal model without a preconceived target, is a powerful tool for uncovering novel bioactivities. By testing this compound in various disease-relevant phenotypic assays (e.g., cancer cell proliferation, microbial growth inhibition, or neurite outgrowth), researchers could identify new therapeutic applications. nih.govsemanticscholar.org This target-agnostic approach, followed by mechanistic studies to deconvolute the molecular target, could open up entirely new avenues for the clinical use of this compound.

Table 1: Examples of Biological Targets for Benzoxazole Derivatives

Target Class Specific Target Example Potential Therapeutic Area
Kinases VEGFR-2 Cancer
Enzymes Cytochrome P450 (CYP1A1/2) Cancer
Receptors Serotonin & Dopamine Receptors Neurodegenerative Diseases

Application in Chemical Biology Tools and Probes for Mechanistic Elucidation

Beyond direct therapeutic applications, compounds with unique properties can serve as valuable tools in chemical biology to probe biological systems and elucidate disease mechanisms. The benzoxazole scaffold, due to its rigid, planar structure and favorable photophysical properties, is an excellent candidate for the development of fluorescent probes. periodikos.com.br

Benzoxazole and related naphthoxazole derivatives have been investigated as fluorescent probes for DNA, where their fluorescence is enhanced upon binding, allowing for the visualization and study of nucleic acids. periodikos.com.br The inherent fluorescence of the benzoxazole core in this compound could be exploited to:

Develop Biosensors: Create probes that "light up" in the presence of a specific biological target.

Visualize Cellular Processes: Track the localization and interaction of the compound or its targets within living cells using fluorescence microscopy.

Elucidate Mechanisms of Action: Use the probe to understand how the molecule interacts with its biological partners at a molecular level.

By functionalizing the molecule with reactive groups or linkers, it can also be converted into an affinity-based probe for identifying and isolating its binding proteins, further clarifying its mechanism of action.

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation

A thorough understanding of a molecule's structure and reactivity is fundamental to its development as a drug or research tool. Advanced spectroscopic and structural techniques are crucial for verifying the identity and purity of this compound and for studying its interactions and reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the molecular structure of synthesized benzoxazole derivatives. nih.govnih.gov Advanced 2D-NMR techniques can further elucidate complex structural details and spatial relationships between atoms.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups within the molecule. For benzoxazoles, typical IR absorption bands correspond to C=N, C-O-C, and aromatic C-H stretching vibrations, confirming the presence of the core heterocyclic structure. nih.govesisresearch.org The C-F stretch would also be a key identifier for this specific compound. nih.gov

X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in its solid state. elsevierpure.comelsevierpure.com Single-crystal X-ray analysis can confirm the precise arrangement of atoms, bond lengths, and bond angles, which is invaluable for understanding intermolecular interactions and for computational modeling studies.

In Operando Spectroscopy: The combination of flow NMR and flow FTIR allows for real-time monitoring of chemical reactions. magritek.com This powerful approach can be used to study the synthesis mechanism of benzoxazoles, identify transient intermediates, and determine rate-determining steps, providing deep mechanistic insights. magritek.com

Table 2: Typical Spectroscopic Data Ranges for Benzoxazole Derivatives

Technique Feature Typical Range/Observation Reference
¹H NMR Aromatic Protons 6.8 - 8.9 ppm nih.gov
¹³C NMR Aromatic Carbons 110 - 165 ppm nih.govmdpi.com
IR (cm⁻¹) C=N Stretch 1654 - 1688 cm⁻¹ nih.gov
C-O-C Asymmetric Stretch ~1240 - 1270 cm⁻¹ esisresearch.orgesisresearch.org

This multi-faceted research approach, from multi-target drug design to the development of advanced chemical probes, underscores the significant future potential of this compound in both medicine and fundamental biological research.

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